

Improving signal-to-noise ratio with Atto 565 NHS ester

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Compound of Interest

Compound Name: Atto 565 NHS ester

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Atto 565 NHS Ester Technical Support Center

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with **Atto 565 NHS ester**. Our goal is to help you improve your signal-to-noise ratio and achieve optimal results in your fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is Atto 565 NHS ester and what are its primary applications?

Atto 565 is a fluorescent label belonging to the rhodamine dye family.[1][2] It is characterized by strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1] [3] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary and secondary amines, such as those found in proteins (e.g., lysine residues) and amine-modified oligonucleotides.[2][4][5][6][7]

Common applications for **Atto 565 NHS ester** include:

- Labeling of proteins and antibodies for immunofluorescence (IF), flow cytometry (FACS), and other immunoassays.[1]
- Fluorescence in-situ hybridization (FISH).[1]
- High-resolution microscopy techniques such as PALM, dSTORM, and STED.[1][2]



• Single-molecule detection.[1]

Q2: What are the optimal conditions for labeling with Atto 565 NHS ester?

Successful labeling with **Atto 565 NHS ester** is highly dependent on several factors, primarily pH. The optimal pH range for the coupling reaction is between 8.0 and 9.0, with a pH of 8.3 being a commonly recommended starting point.[4][5][8][9] At this pH, the primary amino groups on proteins are sufficiently deprotonated and highly reactive towards the NHS ester.[4][5] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, as buffers containing primary amines (e.g., Tris) will compete with the target molecule for labeling.[1][4][5]

Q3: How should I prepare and store the **Atto 565 NHS ester** stock solution?

It is highly recommended to prepare the **Atto 565 NHS ester** stock solution immediately before use.[1][4][5] The NHS ester is susceptible to hydrolysis in the presence of water, which renders it non-reactive.[4][5] The dye should be dissolved in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][5] If storage is necessary, the stock solution should be stored at -20°C, protected from light and moisture.[4] To avoid issues with dye aggregation and the formation of a colorless spiro-lactone, it is recommended to dilute an aliquot of the stock solution with acidified ethanol for concentration determination.[4]

Q4: How do I remove unconjugated Atto 565 dye after the labeling reaction?

Removal of free, unreacted dye is critical for achieving a good signal-to-noise ratio. The most common method for purifying the labeled conjugate is gel permeation chromatography (GPC), using a resin such as Sephadex G-25.[1][4][5] The labeled protein will elute first as a colored and fluorescent band, followed by a slower-moving band of the free dye.[5] Dialysis can also be used for purification.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise ratio can be caused by either a weak signal or high background. The following guide addresses common issues and provides solutions.



Problem 1: Weak or No Fluorescent Signal

Possible Cause	Recommended Solution	
Inefficient Labeling	- Verify pH: Ensure the labeling reaction buffer is within the optimal pH range of 8.0-9.0.[4][5][8][9] - Amine-Free Buffer: Confirm that your protein solution and labeling buffer are free of amine-containing substances like Tris or glycine.[1][4] [5] If necessary, dialyze your protein against an appropriate buffer like PBS.[1] - Optimize Dye-to-Protein Ratio: The optimal molar ratio of dye to protein can vary. Start with a 2 to 3-fold molar excess of the dye.[4] You may need to perform a titration to find the optimal ratio for your specific protein.[1][10] - Fresh Dye Stock: Prepare the Atto 565 NHS ester solution immediately before use to avoid hydrolysis.[1][4][5] - Incubation Time: For Atto 565 NHS ester, a longer incubation time of up to 18 hours at room temperature may be required for the reaction to go to completion.[4][9]	
Low Protein Concentration	A protein concentration below 2 mg/mL can decrease labeling efficiency.[1] Concentrate your protein solution if possible.	
Protein Precipitation	If your protein precipitates after labeling, it may be due to over-labeling. Reduce the dye-to- protein molar ratio in the labeling reaction.	
Photobleaching	- Minimize the exposure of your sample to the excitation light Use an anti-fade mounting medium.[11]	

Problem 2: High Background Fluorescence

Troubleshooting & Optimization

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Possible Cause	Recommended Solution
Insufficient Removal of Free Dye	- Thorough Purification: Ensure complete removal of unconjugated dye using gel filtration (e.g., Sephadex G-25) or extensive dialysis.[1] [4][5] The presence of free dye is a major source of background signal.
Non-Specific Binding of the Labeled Antibody	- Blocking: Increase the concentration and/or incubation time of your blocking agent (e.g., BSA, normal serum).[12][13] - Washing Steps: Increase the number and duration of wash steps after antibody incubations to remove nonspecifically bound antibodies.[14] - Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal while minimizing background.[13]
Autofluorescence of the Sample	- Control for Autofluorescence: Image an unstained sample under the same conditions to assess the level of autofluorescence.[11][15] - Spectral Separation: If possible, choose a fluorophore with an emission spectrum that is well-separated from the autofluorescence spectrum of your sample.
Hydrolyzed NHS Ester	Hydrolyzed, unreacted dye can contribute to background. Ensure your dye stock is fresh and anhydrous.[4][5]

Quantitative Data Summary



Parameter	Recommended Value/Range	Reference
Labeling Reaction pH	8.0 - 9.0	[4][5][8][9]
Recommended Labeling Buffer	pH 8.3	[4][5][16]
Protein Concentration	> 2 mg/mL	[1]
Initial Dye-to-Protein Molar Ratio	2:1 to 3:1	[4]
Atto 565 Incubation Time	Up to 18 hours at room temperature	[4][9]
Atto 565 Excitation Maximum (λex)	~564 nm	[1]
Atto 565 Emission Maximum (λem)	~590 nm	[1]

Experimental Protocols

Detailed Protocol: Labeling an Antibody with Atto 565 NHS Ester

This protocol is a general guideline and may require optimization for your specific antibody.

1. Antibody Preparation:

- Dissolve or dialyze your antibody into an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3.[1] The antibody concentration should ideally be 2 mg/mL or higher.[1]
- Ensure the antibody solution is free from any amine-containing substances like Tris, glycine, or ammonium salts.[1]

2. **Atto 565 NHS Ester** Stock Solution Preparation:

 Immediately before starting the labeling reaction, dissolve the Atto 565 NHS ester in anhydrous, amine-free DMSO or DMF to a concentration of 1-2 mg/mL.[1][5]





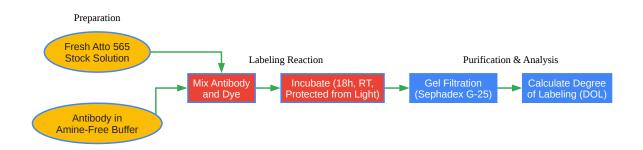


3. Labeling Reaction:

- Calculate the required volume of the dye stock solution to achieve a desired molar excess. A
 2-fold molar excess is a good starting point for antibodies.[1]
- Slowly add the dye solution to the antibody solution while gently stirring.
- Incubate the reaction mixture for up to 18 hours at room temperature, protected from light.[4] [9]
- 4. Purification of the Labeled Antibody:
- Prepare a gel filtration column (e.g., Sephadex G-25) with a bed volume at least 10 times the volume of your reaction mixture.
- Equilibrate the column with PBS (pH 7.4).[4]
- Apply the reaction mixture to the top of the column.
- Elute the conjugate with PBS. The first colored, fluorescent fraction to elute will be your labeled antibody. A second, slower-moving band will be the free dye.[5]
- 5. Determination of Degree of Labeling (DOL):
- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm (for Atto 565).
- The DOL can be calculated using the Beer-Lambert law and the extinction coefficients for the antibody and Atto 565. A correction factor for the dye's absorbance at 280 nm should be applied.

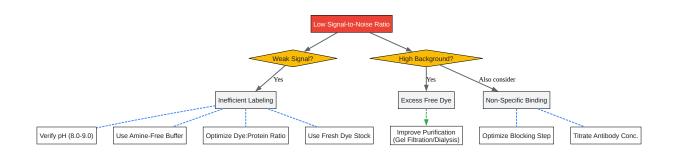
Visualizations





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Caption: Workflow for labeling an antibody with Atto 565 NHS ester.



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Caption: Troubleshooting logic for a low signal-to-noise ratio.



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